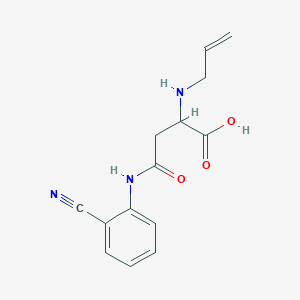

2-(Allylamino)-4-((2-cyanophenyl)amino)-4-oxobutanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Allylamino)-4-((2-cyanophenyl)amino)-4-oxobutanoic acid, commonly known as ACA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. ACA is a member of the family of compounds known as α-ketoamides, which have a wide range of biological activities.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Applications

Compounds similar to 2-(Allylamino)-4-((2-cyanophenyl)amino)-4-oxobutanoic acid have been explored for their synthetic versatility and potential in creating bioactive molecules. For instance, the synthesis of α,α-disubstituted α-amino acids via allyl cyanate-to-isocyanate rearrangement demonstrates the utility of related structures in producing bioactive peptides. This method has been applied to synthesize inhibitors targeting P2X7-evoked glutamate release and cathepsin C, which are under investigation for treating diseases like cystic fibrosis and non-cystic fibrosis bronchiectasis (Szcześniak, Pieczykolan, & Stecko, 2016).

Chemical Synthesis Enhancements

The compound OxymaPure, structurally related to 2-(Allylamino)-4-((2-cyanophenyl)amino)-4-oxobutanoic acid, has shown superiority as an additive in the synthesis of α-ketoamide derivatives. This showcases the relevance of such compounds in enhancing chemical synthesis methods, leading to higher yield and purity of the synthesized molecules (El‐Faham et al., 2013).

Analytical Applications

A novel application in the field of analytical chemistry involves the use of derivatives for the sensitive detection of organophosphorous insecticides in fruit samples. The study developed a competitive indirect enzyme-linked immunosorbent assay (ELISA) using synthesized haptens, demonstrating the compound's utility in environmental monitoring and food safety (Zhang et al., 2008).

Molecular Structure and Reactivity Studies

Research into the molecular docking, vibrational, structural, electronic, and optical studies of derivatives reveals their potential as nonlinear optical materials and their role in biological activities. Such studies help in understanding the compound's reactivity, stability, and interaction with biological targets, which can be crucial for designing new drugs and materials (Vanasundari et al., 2018).

Eigenschaften

IUPAC Name |

4-(2-cyanoanilino)-4-oxo-2-(prop-2-enylamino)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c1-2-7-16-12(14(19)20)8-13(18)17-11-6-4-3-5-10(11)9-15/h2-6,12,16H,1,7-8H2,(H,17,18)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHVQEJXPTWZQJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(CC(=O)NC1=CC=CC=C1C#N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Allylamino)-4-((2-cyanophenyl)amino)-4-oxobutanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-Thienylsulfonyl)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2583830.png)

![8-Chloro-2-(methylthio)pyrido[3,4-d]pyrimidine](/img/structure/B2583831.png)

![methyl 2-[9-(3,5-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2583832.png)

![2-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]-1,3-dihydroindene-2-carboxamide](/img/structure/B2583838.png)

![1-[(4-bromophenyl)sulfonyl]-3-[4-(3-fluoropropoxy)phenyl]-1H-pyrazole](/img/structure/B2583842.png)

![2-[4-[[6-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile;hydrochloride](/img/structure/B2583846.png)

![1-(tert-butyl)-4-(1-(4-(4-chlorophenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2583852.png)